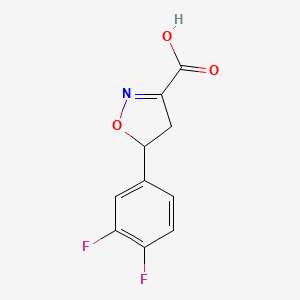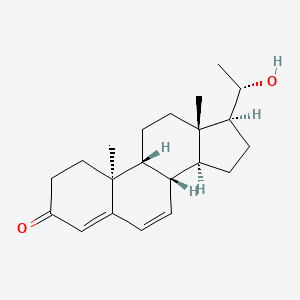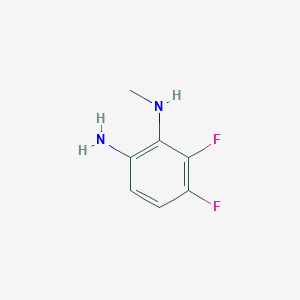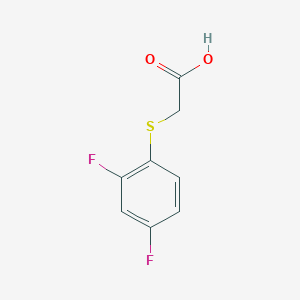
2-(2,4-difluorophenyl)sulfanylacetic Acid
Übersicht
Beschreibung
“2-(2,4-difluorophenyl)sulfanylacetic Acid” is a chemical compound with the molecular formula C8H6F2O2S and a molecular weight of 204.2 g/mol. It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10F2O2S/c15-10-6-7-12 (11 (16)8-10)19-13 (14 (17)18)9-4-2-1-3-5-9/h1-8,13H, (H,17,18) and the InChI key is DVDAIOQKIUPXRT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-Inflammatory Applications
- Novel Analgesic-Antiinflammatory Salicylates : 5-(2,4-Difluorophenyl)salicylic acid, a compound related to 2-(2,4-difluorophenyl)sulfanylacetic acid, has been identified as a more effective analgesic and anti-inflammatory agent than aspirin, with superior duration of action and therapeutic index. This underscores its potential application in pain and inflammation management (Hannah et al., 1978).
Synthesis and Biological Activity
- Synthesis of Heteroatomic Compounds : New derivatives of phenylthiourea and acetophenone, which include compounds related to 2-(2,4-difluorophenyl)sulfanylacetic acid, have shown significant biological activity. These compounds exhibit properties such as antioxidant effects and the ability to stabilize biological membranes (Farzaliyev et al., 2020).
Hydrogen Bond Studies
- Intra- and Intermolecular Hydrogen Bonds : Research on [Ag(PPh3)3(HL)] complexes with 2-(2,4-difluorophenyl)sulfanylacetic acid-related compounds has provided insights into the presence of discrete molecular units and intramolecular hydrogen bonding, which is crucial for understanding molecular interactions in chemical and biological systems (Barreiro et al., 2011).
Chemiluminescence Research
- Base-Induced Chemiluminescence : Studies on the base-induced decomposition of dioxetanes, including sulfanyl-substituted compounds, have revealed insights into light emission processes. These findings are important for developing new chemiluminescent materials and understanding light-emitting reactions (Watanabe et al., 2010).
Antimicrobial Activity
- Antimicrobial Properties : Derivatives of 2-(2,4-difluorophenyl)sulfanylacetic acid have been synthesized and evaluated for their antimicrobial activities, indicating their potential in developing new antimicrobial agents (El-Gaby et al., 2009).
Environmental Impact Studies
- Herbicide Toxicity Analysis : Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to 2-(2,4-difluorophenyl)sulfanylacetic acid, has provided comprehensive insights into its environmental impact and toxicology. This research helps in understanding the ecological consequences and safety profiles of similar compounds (Zuanazzi et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMMJRBTUKGZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-phenylthioacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Difluoromethyl)sulfonyl]aniline hydrochloride](/img/structure/B3025405.png)
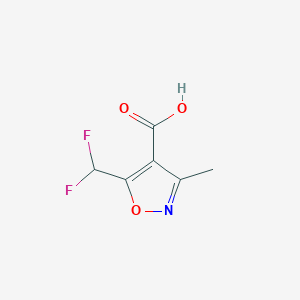
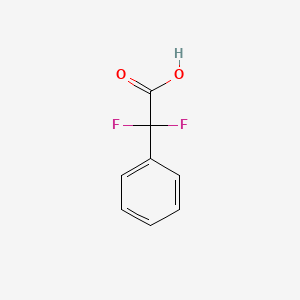
![5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine](/img/structure/B3025408.png)
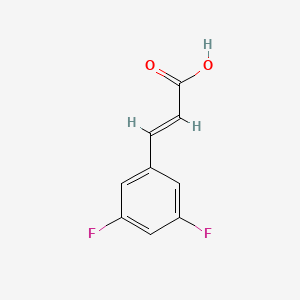
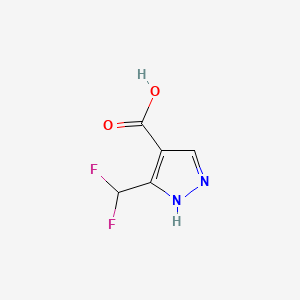
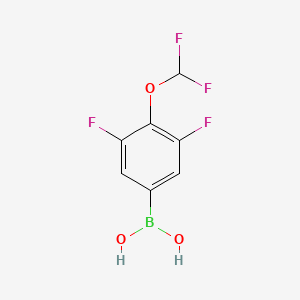
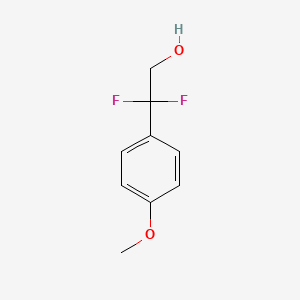
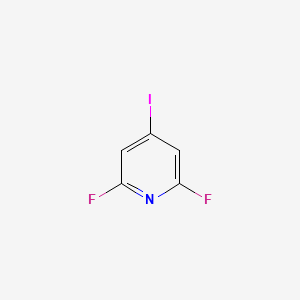
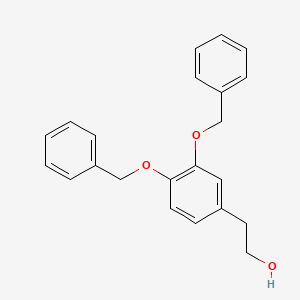
![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B3025420.png)
